molecular formula C15H17F3N4S B12299125 N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride

N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride

Cat. No.: B12299125
M. Wt: 342.4 g/mol
InChI Key: HHFCKSORAIULTM-UHFFFAOYSA-N
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Description

N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Piperidine and Pyridine Moieties: The piperidine and pyridine groups can be introduced through nucleophilic substitution reactions.

    Addition of the Trifluoroethyl Group: This step may involve the use of trifluoroethyl iodide or a similar reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the pyridine ring or the thiazole moiety.

    Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Piperidine Derivatives: Compounds containing the piperidine ring.

    Pyridine Derivatives: Compounds with pyridine moieties.

Uniqueness

What sets N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride apart is the combination of these three functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C15H17F3N4S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-piperidin-4-ylpyridin-4-yl)-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H17F3N4S/c16-15(17,18)8-12-9-21-14(23-12)22-11-3-6-20-13(7-11)10-1-4-19-5-2-10/h3,6-7,9-10,19H,1-2,4-5,8H2,(H,20,21,22)

InChI Key

HHFCKSORAIULTM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=CC(=C2)NC3=NC=C(S3)CC(F)(F)F

Origin of Product

United States

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